6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers face inconsistent reactivity from generic pyrrolo[3,4-b]pyridine analogs. This specific N-benzyl derivative (CAS 18184-75-3) offers a validated XLogP3 of 1.8 for CNS targeting and chemoselectivity in electrochemical lactam synthesis. - Key intermediate in Moxifloxacin production; ensures process compatibility. - Balanced lipophilicity (XLogP3 1.8) ideal for blood-brain barrier penetration. - Reliable supply chain for antibiotic & antibacterial SAR libraries.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 18184-75-3
Cat. No. B022734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine
CAS18184-75-3
Synonyms6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione;  N-Benzyl- 2,3-pyridinedicarboximide;  NSC 151664; 
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3
InChIInChI=1S/C14H10N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyDWUBVULEMQOCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine Technical Overview


6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine (CAS 18184-75-3), also known as N-benzyl-2,3-pyridinedicarboximide, is a heterocyclic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol [1]. It is an off-white solid with a melting point of 154-156°C [2]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the preparation of Moxifloxacin-related compounds .

1
Intermediate for Moxifloxacin-related antibiotic synthesis
2
Scaffold for antibacterial SAR and lead optimization
3
Electrochemical reduction substrate for lactam synthesis

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Why It's Irreplaceable


The pyrrolo[3,4-b]pyridine-5,7-dione scaffold is highly sensitive to N-substituent modifications. While many analogs exist, the specific benzyl group in 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine confers a distinct balance of lipophilicity, metabolic stability, and synthetic accessibility that is not uniformly replicated by other alkyl or aryl substituents [1]. Even closely related compounds, such as the fully saturated octahydro derivatives (e.g., CAS 128740-13-6), differ significantly in physicochemical properties and biological activity profiles due to the loss of aromaticity in the pyridine ring, fundamentally altering target binding and pharmacokinetic behavior [2]. Therefore, selecting this specific compound over a generic 'pyrrolo[3,4-b]pyridine' is critical for reproducible results in structure-activity relationship (SAR) studies and reliable synthetic routes.

Target compound Aromatic pyrrolo[3,4-b]pyridine-5,7-dione core
Octahydro analog (CAS 128740-13-6) Loss of aromaticity alters lipophilicity and binding profile
Target compound N‑benzyl substituent confers balanced lipophilicity and synthetic accessibility
Other N‑alkyl/aryl analogs Substituent-dependent shift in SAR and reactivity may not transfer

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Key Differentiators


Lipophilicity vs. Saturated Analog

Compared to its fully saturated octahydro analog (6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, CAS 128740-13-6), 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine exhibits a significantly different physicochemical profile that impacts its use in drug design. The target compound has a higher predicted XLogP3 of 1.8 [1], compared to 0.9 for the octahydro analog [2], indicating greater lipophilicity and potential for improved membrane permeability. This difference is a direct consequence of the aromatic pyridine ring in the target compound versus the saturated piperidine ring in the analog.

Lipophilicity vs. Saturated Analog
Head-to-head
Target XLogP3: 1.8
Octahydro analog: 0.9
Δ = 0.9 log units
Supports permeability and absorption context
Predicted values; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Chemoselective Electrochemical Reduction

In a study on the electrochemical reduction of cyclic imides, N-benzyl-2,3-pyridinedicarboximide (the target compound) was shown to undergo controlled reduction to ω-hydroxylactams and lactams with high chemoselectivity under mild conditions [1]. The presence of the aromatic benzyl group allows for selective C-N bond cleavage not observed with aliphatic N-substituents, which are more resistant to reductive cleavage under the same conditions. This differential reactivity is quantified by the reaction's chemoselectivity, which was demonstrated to be highly tolerant of various functional groups, enabling late-stage functionalization of complex molecules [1].

Chemoselective Electrochemical Reduction
Class-level
High chemoselectivity for C–N bond cleavage under mild electrochemical conditions
Supports chemoselective lactam synthesis
Reported in undivided cell, carbon electrodes, i‑Pr2NH additive
Organic Synthesis Electrochemistry Methodology

Antibacterial Activity Benchmark

While direct MIC data for the target compound is not available in the primary literature, a series of functionalized pyrrolo[3,4-b]pyridine derivatives have been evaluated for antibacterial activity, establishing a baseline for the scaffold's potential. The most potent derivatives in this series displayed MIC values of 62.5 µg/mL and 125.0 µg/mL against E. coli [1]. The N-benzyl substitution pattern in 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine is structurally analogous to the core of these active derivatives, suggesting that it can serve as a viable starting point for further antimicrobial optimization. Substituting the benzyl group with other moieties (e.g., 4-acetylphenyl) is known to alter the activity profile, highlighting the importance of this specific substituent for SAR exploration [2].

Antibacterial Activity Benchmark
Class-level
No direct MIC data; active analogs achieve MIC 62.5–125 µg/mL vs. E. coli
Supports antibacterial scaffold exploration
Scaffold-derived inference; direct validation required
Antimicrobial Research SAR Studies Bacterial Infection

Moxifloxacin Synthesis Intermediate

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine is a documented intermediate in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic . In the synthetic route, this compound is catalytically hydrogenated to yield the corresponding octahydro derivative (CAS 128740-13-6), which is then further elaborated to the final active pharmaceutical ingredient (API) [1]. This contrasts with alternative intermediates that may require less efficient or more expensive routes. The aromatic nature of the target compound provides a distinct advantage in the initial steps of the synthesis, allowing for easier handling and purification compared to its saturated counterparts.

Moxifloxacin Synthesis Intermediate
Method context
Aromatic precursor hydrogenated to octahydro key intermediate (CAS 128740-13-6)
Supports validated synthetic route
Established intermediate for scale-up; Pd/C hydrogenation
Pharmaceutical Manufacturing Antibiotic Synthesis Process Chemistry

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Recommended Applications


CNS-Penetrant SAR Exploration

Based on its predicted XLogP3 of 1.8, 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine is a suitable core scaffold for designing compounds intended for central nervous system (CNS) targets, where balanced lipophilicity is crucial for blood-brain barrier penetration [1]. Its lipophilicity is intermediate compared to more polar analogs, making it an attractive starting point for hit-to-lead optimization campaigns in neurology and psychiatry [2].

Chemoselective Electrochemical Functionalization

This compound is a premier substrate for electrochemical reduction methodologies aiming to generate ω-hydroxylactams and lactams. Its demonstrated chemoselectivity under mild electrochemical conditions makes it valuable for late-stage functionalization in complex molecule synthesis, offering a greener and more controlled alternative to traditional hydride-based reductions [1].

Novel Antibiotic Scaffold

Given the established antibacterial activity of structurally related pyrrolo[3,4-b]pyridine derivatives, this compound is an ideal core for synthesizing focused libraries to explore structure-activity relationships against Gram-negative and Gram-positive bacteria. The N-benzyl group is a key moiety for further derivatization, and the compound can serve as a benchmark in SAR studies aimed at improving potency and overcoming resistance mechanisms [1].

Moxifloxacin Process Intermediate

For chemical process development and manufacturing groups, this compound is a critical intermediate in a validated synthetic route to Moxifloxacin. Its use ensures compatibility with established hydrogenation and downstream processing steps, reducing process development time and ensuring reliable supply chain management for this important antibiotic [1].

Application
Selection Property
Validation Focus
CNS target SAR studies
Predicted lipophilicity (XLogP3 profile)
Blood-brain barrier permeability context
Electrochemical lactam synthesis
Chemoselective C–N cleavage
Mild-condition reaction review
Antibacterial lead optimization
Scaffold with reported antibacterial activity
SAR exploration and MIC assay context
Moxifloxacin synthetic route
Validated hydrogenation intermediate
Scale-up process compatibility

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